Product packaging for Ethylgonendione(Cat. No.:CAS No. 21800-83-9)

Ethylgonendione

Cat. No.: B195253
CAS No.: 21800-83-9
M. Wt: 286.4 g/mol
InChI Key: SBLHOJQRZNGHLQ-ATIFRJIPSA-N
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Description

Historical Context of Steroid Chemistry and the Emergence of Ethylgonendione

The mid-20th century witnessed a surge in the total synthesis of steroids, driven by the desire to create novel therapeutic agents with improved efficacy and fewer side effects than their natural counterparts. A significant breakthrough in this era was the development of synthetic pathways to 19-norsteroids, a class of steroids lacking a methyl group at the C19 position, which often exhibit enhanced progestational activity.

The discovery of norgestrel (B7790687) in 1963 by Hughes and colleagues at Wyeth marked a pivotal moment, as it was the first progestogen to be manufactured via total chemical synthesis. wikipedia.org This achievement laid the groundwork for the development of its active enantiomer, levonorgestrel (B1675169). The total synthesis of these gonane-type steroids, which are characterized by an ethyl group at the C13 position of the steroid nucleus, necessitated the development of novel synthetic intermediates. nih.govnih.gov It was within this context that this compound emerged as a key precursor.

The Wiechert-Schering group made significant contributions to the synthesis of gonane (B1236691) derivatives, and their work, along with others, established efficient routes to construct the tetracyclic steroid skeleton with the desired stereochemistry. nih.govgoogle.com These synthetic strategies often involve the condensation of a vinyl-substituted naphthol derivative with a cyclic dione, followed by a series of cyclization and reduction steps to yield the core steroid structure, including this compound. nih.gov

Academic Significance of this compound as a Precursor in Steroid Synthesis

The primary academic and industrial significance of this compound lies in its role as a crucial intermediate in the total synthesis of levonorgestrel. wikipedia.org The synthesis of levonorgestrel typically begins with the reaction of 6-methoxy-α-tetralone with vinylmagnesium bromide. The resulting product is then condensed with 2-ethyl-1,3-cyclopentanedione (B179523) to form a tricyclic intermediate. nih.gov Subsequent cyclization and reduction steps lead to the formation of the gonane skeleton, with this compound being a key isolable intermediate in this pathway.

The conversion of this compound to levonorgestrel involves several key transformations. The ketone at the C17 position is stereoselectively reduced to a hydroxyl group, and an ethynyl (B1212043) group is introduced at the C17α position. These steps are critical for imparting the desired progestational activity to the final molecule.

The following table outlines a generalized synthetic pathway from this compound to a key precursor of levonorgestrel, highlighting the typical reagents and transformations involved.

StepStarting MaterialReagents and ConditionsProductTransformation
113-Ethylgon-4-ene-3,17-dioneSodium borohydride (B1222165) (NaBH4) in ethanol (B145695) at low temperature (e.g., 8°C), followed by acidification (e.g., with acetic acid). prepchem.com13β-ethyl-17β-hydroxy-gon-4-en-3-oneSelective reduction of the C17 ketone to a hydroxyl group.

Further synthetic steps would involve the introduction of the ethynyl group at the C17 position to yield levonorgestrel. The development of efficient and stereoselective methods for these transformations has been a significant area of research in synthetic organic chemistry.

Overview of Contemporary Research Paradigms in this compound Studies

While the fundamental role of this compound in levonorgestrel synthesis is well-established, contemporary research continues to explore new facets of steroid chemistry where this intermediate and its derivatives can be applied. Current research paradigms can be broadly categorized into the development of more efficient synthetic methodologies, the synthesis of novel steroid derivatives for potential therapeutic applications, and the use of biocatalysis.

Furthermore, this compound serves as a versatile scaffold for the synthesis of other steroid derivatives and related substances for quality control in the pharmaceutical industry. researchgate.net Researchers are investigating modifications to the this compound structure to create novel compounds with potentially different biological activities, including antiprogestational agents. nih.gov

A significant trend in modern steroid synthesis is the integration of biocatalysis. Enzymes are being investigated for their ability to perform highly selective transformations on steroid intermediates like this compound. This approach offers the potential for greener and more efficient synthetic routes to valuable steroid-based pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B195253 Ethylgonendione CAS No. 21800-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLHOJQRZNGHLQ-ATIFRJIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020560
Record name (+)-13-Ethylgon-4-ene-3,17-dione
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23477-67-0, 21800-83-9
Record name Gon-4-ene-3,17-dione, 13-ethyl-, (±)-
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Record name 13-Ethylgon-4-ene-3,17-dione
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Synthetic Methodologies for Ethylgonendione and Its Derivatives

Chemical Synthesis Approaches

The construction of the polycyclic steroid nucleus of Ethylgonendione relies on established methodologies in organic chemistry that build the ring system through a series of carbon-carbon bond-forming reactions.

Condensation Reactions in this compound Synthesis

The total synthesis of steroids, including the gona-4-ene-3,17-dione framework of this compound, heavily employs condensation reactions to construct the fused ring system. One of the most significant strategies is the Robinson annulation, a chemical reaction that forms a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgfiveable.me This method is pivotal in the synthesis of polycyclic molecules like steroids. fiveable.mescienceinfo.com

The general process of a Robinson annulation involves the reaction of a ketone with an α,β-unsaturated ketone, which first unite via a Michael addition to form a 1,5-diketone. libretexts.org This intermediate then undergoes an intramolecular aldol condensation to close the ring, forming a cyclohexenone structure. libretexts.orgpressbooks.pub In the context of synthesizing the this compound core, a precursor containing the C and D rings could be reacted with a suitable Michael acceptor to construct the B ring, which is then cyclized to form the A ring, or vice versa. The Wieland-Miescher ketone, a product of a Robinson annulation, is a classic intermediate in the synthesis of various steroids. fiveable.mescienceinfo.com

Another important strategy in steroid synthesis is the Torgov synthesis, which provides a pathway to the total synthesis of steroid hormones. blogspot.comthieme-connect.comlibretexts.org This method involves the acid-catalyzed cyclization of a diketone to form a steroidal Δ8,14-dienone, known as the Torgov diene. blogspot.comnih.gov This intermediate is a versatile precursor for a range of steroids. blogspot.com While specific details on the total synthesis of 13β-ethyl-4-gonene-3,17-dione are not extensively documented in readily available literature, these fundamental condensation strategies represent the cornerstone of constructing its complex tetracyclic framework.

Malonic Acid Intermediate Preparation

The preparation of malonic acid intermediates is a staple in organic synthesis for the formation of carbon-carbon bonds. The malonic ester synthesis is a classic method where diethyl malonate is deprotonated to form an enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation yield a substituted acetic acid. While a direct application of malonic acid intermediates in a published total synthesis of this compound is not explicitly detailed, the principles of this chemistry are relevant to the construction of steroid side chains or for the elaboration of the steroid nucleus.

In theory, a malonic ester could be used to introduce the ethyl group at the C-13 position, although other methods like Grignard reactions are more commonly employed for this purpose in steroid synthesis. researchgate.net The versatility of malonic acid and its esters as synthons for introducing carboxylic acid functionalities or for creating new carbon-carbon bonds makes them a valuable tool in the broader field of complex natural product synthesis, including that of steroids.

Biocatalytic Synthesis Routes

Biocatalytic synthesis, particularly through microbial biotransformation, offers a powerful and highly selective alternative to traditional chemical methods for the modification of the steroid nucleus. This approach is especially valuable for introducing hydroxyl groups at specific positions, a transformation that is often challenging to achieve with high regio- and stereoselectivity using conventional chemical reagents. slideshare.net

Microbial Biotransformation for Regioselective and Stereoselective Hydroxylation

The use of whole-cell microorganisms, especially fungi, to perform hydroxylations on steroid substrates is a well-established industrial practice. slideshare.net These biotransformations are catalyzed by enzymes, primarily cytochrome P450 monooxygenases, which can introduce hydroxyl groups at various positions on the steroid core with high precision. researchgate.net This specificity is a significant advantage over chemical synthesis.

Several fungal species are known to be effective in the hydroxylation of steroids. Among these, strains of Penicillium and Aspergillus are particularly noteworthy. Penicillium raistrickii has been specifically shown to hydroxylate 13-ethyl-gon-4-ene-3,17-dione. researchgate.net Aspergillus ochraceus is another fungus widely used for steroid biotransformations, particularly for its 11α-hydroxylase activity. nih.govgoogle.comrsc.org The choice of the fungal strain is critical as it determines the position and stereochemistry of the resulting hydroxylation.

Fungal enzymes exhibit remarkable specificity in the hydroxylation of the steroid nucleus. Research has demonstrated the ability of different fungal strains to introduce hydroxyl groups at various positions on gonane-type steroids and their derivatives.

15α-Hydroxylation: Penicillium raistrickii has been documented to perform the 15α-hydroxylation of 13-ethyl-gon-4-ene-3,17-dione to produce 15α-hydroxy-13-ethyl-gon-4-ene-3,17-dione. researchgate.net The productivity of this biotransformation can be influenced by factors such as the immobilization of the fungal cells. researchgate.net

11α-Hydroxylation: Aspergillus ochraceus is renowned for its capacity to carry out 11α-hydroxylation on a variety of steroid substrates. nih.govgoogle.comrsc.org This specific hydroxylation is a key step in the synthesis of many corticosteroid drugs. While the direct 11α-hydroxylation of this compound by A. ochraceus is not explicitly detailed in the provided search results, the fungus's known substrate tolerance suggests it is a potential biocatalyst for this transformation.

7β-Hydroxylation: The hydroxylation at the C-7 position has also been observed. Notably, Aspergillus ochraceus has been reported to transform a related compound, 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one, into its 7β-hydroxy derivative as the sole product. nih.gov This demonstrates the potential for regioselective hydroxylation at this position within the 13-ethylgonane framework.

The following table summarizes the reported microbial hydroxylations of this compound and a closely related derivative:

SubstrateFungal StrainProductHydroxylation Position
13-ethyl-gon-4-ene-3,17-dionePenicillium raistrickii15α-hydroxy-13-ethyl-gon-4-en-3,17-dione15α
13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-oneAspergillus ochraceus7β-hydroxy-13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one

These examples highlight the utility of microbial biotransformation as a precise and efficient tool for the synthesis of hydroxylated derivatives of this compound, which may possess unique biological activities.

Role of Cytochrome P450 Enzymes in Biotransformation

Application of Deep Eutectic Solvents (DESs) in Biocatalysis

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for various chemical and biochemical processes. nih.gov These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), such as urea (B33335), glycerol (B35011), or a carboxylic acid. nih.gov The resulting mixture has a significantly lower melting point than its individual components. DESs offer several advantages in biocatalysis, including enhanced substrate solubility, improved enzyme stability, and altered enzyme activity and selectivity.

The composition of a deep eutectic solvent plays a crucial role in its effectiveness as a medium for biotransformation. The choice of the hydrogen bond donor (HBD) and the water content in the DES system can significantly influence the efficiency of enzymatic reactions.

Different HBDs can alter the physicochemical properties of the DES, such as viscosity and polarity, which in turn can affect the activity of the biocatalyst. For instance, in the biotransformation of cortisone (B1669442) acetate (B1210297) to prednisone (B1679067) acetate using Arthrobacter simplex cells, a DES composed of choline chloride and urea (ChCl/Urea) at a 1:2 molar ratio was found to be highly effective. nih.gov The presence of this DES at a concentration of 4% (v/v) resulted in a higher conversion rate compared to a pure aqueous system, while also preserving the integrity of the cell membrane. nih.gov

The water content within the DES is another critical parameter. While an excess of water can disrupt the hydrogen bonding network of the DES and reduce its unique properties, a certain amount of water is often necessary to reduce viscosity and facilitate mass transfer. The optimal water content needs to be determined for each specific biocatalytic system to achieve the highest biotransformation efficiency.

Table 2: Representative Influence of DES Composition on Biotransformation

DES Composition (HBA:HBD, Molar Ratio)BiocatalystSubstrateKey FindingReference
Choline Chloride:Urea (1:2)Arthrobacter simplexCortisone AcetateEnhanced conversion to prednisone acetate and maintained cell membrane integrity. nih.gov
Choline Chloride:Glycerol (1:2)Various EnzymesGeneralOften used to improve enzyme stability and substrate solubility. researchgate.net
Choline Chloride:Ethylene Glycol (1:2)Various EnzymesGeneralCan improve reaction rates by reducing viscosity. nih.gov
Choline Chloride:Lactic Acid (1:2)Various EnzymesGeneralCan provide an acidic environment which may be beneficial for certain enzymes. nih.gov

A significant challenge in the biotransformation of steroids like this compound is their low solubility in aqueous media, which is the conventional solvent for enzymatic reactions. Deep eutectic solvents have demonstrated a remarkable ability to enhance the solubility of poorly water-soluble compounds.

DESs can act as effective co-solvents in aqueous systems, creating a more favorable environment for the dissolution of hydrophobic substrates. The hydrogen bonding interactions between the DES components and the substrate molecules can disrupt the crystal lattice of the substrate, leading to increased solubility.

Table 3: Enhancement of Substrate Solubility in Representative DES-Aqueous Systems

SubstrateDES SystemFold Increase in Solubility (compared to water)Reference
ItraconazoleCholine Chloride:Glycolic Acid6,700 researchgate.net
PiroxicamCholine Chloride:Glycolic Acid430 researchgate.net
LidocaineCholine Chloride:Glycolic Acid28 researchgate.net
PosaconazoleCholine Chloride:Glycolic Acid6,400 researchgate.net

By increasing the solubility of the steroid substrate, DESs ensure a higher concentration of the substrate is available to the enzyme's active site, which can lead to an increased reaction rate. Furthermore, the unique microenvironment provided by the DES can help to stabilize the enzyme, protecting it from denaturation and extending its operational lifetime.

Biocatalytic Transformations Involving Ethylgonendione

Detailed Analysis of Enzymatic Hydroxylation Reactions

Enzymatic hydroxylation is a critical process in the biotransformation of Ethylgonendione, leading to the formation of valuable intermediates for drug synthesis. Several specific hydroxylation reactions have been investigated.

The regioselective and stereoselective introduction of a hydroxyl group at the C-7β position of this compound has been achieved using engineered cytochrome P450 enzymes. Specifically, variants of P450 BM3, such as the LG-23 mutant, have demonstrated high efficiency in this transformation rsc.org, researchgate.net. These engineered enzymes can catalyze the C-7β hydroxylation of this compound with high regioselectivity, often exceeding 90-95%, and excellent stereoselectivity, typically greater than 95% , researchgate.net. Studies have reported conversion rates ranging from 55-99% and yields between 32-82% for this specific hydroxylation using such engineered systems rsc.org. Other fungal P450 enzymes, including CYP5150AP3 and P450cur, also exhibit C-7β hydroxylase activity towards steroid substrates asm.org, rsc.org.

The 11α-hydroxylation of this compound is a key step in the synthesis of desogestrel (B1670305), an important component of oral contraceptives preprints.org, researchgate.net. The cytochrome P450 enzyme CYP68J5, isolated from the filamentous fungus Aspergillus ochraceus, has been identified as a significant catalyst for this reaction preprints.org, researchgate.net. Wild-type CYP68J5 exhibits a selectivity of approximately 58% for the 11α-hydroxylation of this compound nih.gov. Through targeted mutagenesis and saturation mutagenesis, variants of CYP68J5 have been developed to enhance this selectivity. For instance, the mutant N66D showed improved selectivity of 70.8%, while a triple mutant (V64F/E65G/N66T) achieved 85% selectivity for 11α-hydroxylation nih.gov, researchgate.net.

The 15α-hydroxylation of this compound is a crucial step in the industrial production of gestodene (B1671452) , researchgate.net, researchgate.net. The fungus Penicillium raistrickii is particularly noted for its ability to perform this transformation efficiently, mediated by its cytochrome P450 monooxygenase system , asm.org, researchgate.net. This process is vital for generating intermediates used in hormonal therapies encyclopedia.pub. Research has focused on optimizing this biotransformation, including the use of deep eutectic solvents (DESs) to improve substrate solubility and reaction efficiency researchgate.net, encyclopedia.pub. In optimized DES systems, such as those employing ChCl/Gly, conversions exceeding 76% and bioconversions up to 82% have been reported under specific conditions mdpi.com, researchgate.net.

Investigations into Regioselectivity and Stereoselectivity in Biotransformation

Achieving high regioselectivity and stereoselectivity is paramount in steroid biotransformations to ensure the production of pure, desired isomers and minimize unwanted byproducts researchgate.net. For this compound, enzymes like engineered P450 BM3 variants (e.g., LG-23) demonstrate remarkable selectivity, achieving over 90-95% regioselectivity and >95% stereoselectivity for C-7β hydroxylation , researchgate.net. While some P450 enzymes exhibit broad substrate specificity, leading to hydroxylation at multiple sites, ongoing research focuses on enzyme engineering to enhance specificity for particular positions, such as the 11α or 15α hydroxylations nih.gov, asm.org. Challenges remain in achieving consistently high stereoselectivity for certain reactions, with some 7-hydroxylation processes reporting lower stereoselectivity (7α/7β) and side reactions asm.org.

Optimization of Enzymatic Reaction Conditions for this compound Transformations

Optimizing reaction parameters such as pH, temperature, and solvent systems is critical for maximizing the efficiency and yield of this compound biotransformations , mdpi.com, researchgate.net.

Enzymes involved in this compound hydroxylation exhibit distinct optimal conditions for activity and stability libretexts.org, tutorchase.com, savemyexams.com. For instance, the 15α-hydroxylation by Penicillium raistrickii is often optimized at temperatures around 28°C and pH values between 6.0 and 7.0 , mdpi.com. Elevated temperatures, such as from 25°C to 37°C, can accelerate hydroxylation rates, but temperatures exceeding 40°C may lead to enzyme denaturation and loss of activity . Similarly, pH plays a crucial role; while a pH range of 6.0–7.0 is generally optimal for maintaining enzyme structure and activity, extreme pH values (acidic or alkaline) can denature the enzyme or promote undesirable side reactions, such as 17β-epimerization under acidic conditions (pH < 5.5) , savemyexams.com, worthington-biochem.com. Different enzymes have varying optimal temperatures and pH ranges, with some enzymes functioning optimally around 30°C and pH 7.0 mdpi.com, or showing broad stability across a pH range of 5-9 researchgate.net.

Compound List

this compound

D-Ethylgonendione

Gestodene

Desogestrel

Progesterone

Testosterone (B1683101)

Androstenedione

11-deoxycortisol

16,17α-epoxyprogesterone

Nandrolone

Adrenosterone

Epitestosterone

11-deoxycortisol

11α-OH-ethylgonendione

15α-hydroxy-B-nor-DHEA

13-ethyl-gon-4-ene-3,17-dione

13-methy-estr-4-ene-3,17-dione

Effects of Substrate and Mycelium Concentration on Conversion Rates

The efficiency of biocatalytic transformations involving this compound is significantly influenced by the concentrations of both the substrate and the biocatalyst, typically in the form of microbial mycelium or immobilized enzymes. Understanding these relationships is crucial for maximizing product yield and process economics.

Mycelium Concentration: The concentration of the microbial biomass, often measured as dry weight per liter (gdw/L), directly impacts the catalytic capacity of the system. A higher concentration of active mycelium generally leads to faster reaction rates and higher conversion yields, provided that other factors like oxygen and nutrient availability are not limiting. For the biotransformation of D-Ethylgonendione, a concentration of 17.5 gdw/L of mycelium has been reported to achieve high bioconversion rates . While specific optimal mycelium concentrations can vary depending on the microbial strain and reaction conditions, maintaining an adequate density is essential for efficient substrate processing nih.govmdpi.com.

The interplay between substrate and mycelium concentration is critical. For instance, at optimal mycelium concentrations, the system can effectively process a certain range of substrate concentrations. However, even with optimal mycelium density, excessively high substrate concentrations will likely lead to inhibition, underscoring the need for careful optimization of both parameters nih.gov.

Table 1: Key Findings on Concentration Effects in this compound Biotransformation

ParameterOptimal/Effective ConcentrationImpact of Higher ConcentrationReference
Substrate (D-Ethylgonendione)~2 g/LInhibition, 40-60% reduction in conversion rates above 10 g/L
Mycelium (gdw/L)17.5 gdw/LGenerally increases conversion; excessive substrate can still inhibit

Enzyme Recyclability and Operational Stability in Biocatalytic Systems

For industrial viability, biocatalysts must exhibit high operational stability and recyclability. This allows for reduced operational costs, minimized waste, and consistent product quality. Immobilization techniques are paramount in achieving these goals by physically or chemically attaching enzymes or whole cells to a support matrix.

Enzyme Immobilization: Immobilization strategies, such as covalent bonding or physical adsorption, enhance enzyme stability by protecting them from harsh reaction conditions, reducing denaturation, and preventing leaching into the reaction medium mdpi.comnih.govmdpi.com. Covalent immobilization, where enzymes are chemically linked to a support, typically results in stronger attachments and greater resistance to detachment, leading to improved operational stability and reusability over multiple cycles mdpi.comnih.gov. For example, enzymes immobilized via covalent coupling have demonstrated the ability to retain 100% of their catalytic activity after five reuse cycles, a significant advantage over enzymes immobilized through physical adsorption, which may show a considerable decrease in activity over time nih.gov.

Table 2: Benefits of Enzyme Immobilization for Recyclability and Stability

Immobilization StrategyObserved Recyclability/StabilityKey BenefitReference
Covalent Coupling (e.g., APTS)100% activity retention after 5 cyclesHigh stability, minimal leaching, excellent reusability nih.gov
Physical AdsorptionReduced activity retention after 5 cycles (e.g., 23,142 U mg⁻¹ retained)Easier to implement, but potentially lower stability and higher leaching nih.gov
General ImmobilizationFacilitates recovery and reuse; enhances enzyme stabilityReduced operational costs, increased process efficiency mdpi.comnih.govmdpi.comillinois.edu

Compound List:

this compound (D-Ethylgonendione)

Gestodene

Desogestrel

11α-OH-ethylgonendione

Mechanistic Insights into Ethylgonendione S Biological Interactions

Elucidation of Molecular Mechanisms of Action

The biological activity of Ethylgonendione is intrinsically linked to its interactions with various enzyme systems, which metabolize it into other active compounds, and its potential to influence key enzymatic and cellular processes.

The Cytochrome P450 (CYP) superfamily of enzymes is crucial for the biotransformation of a wide array of substances, including steroids. google.comnih.gov These enzymes, primarily located in the liver, are responsible for metabolizing drugs and other xenobiotics through oxidative reactions, such as hydroxylation. google.comnih.gov The interaction of steroid compounds with specific CYP enzymes is fundamental to their pharmacological activity, as hydroxylation can significantly alter their biological effects. nih.gov

Research has identified a specific and critical interaction between D-ethylgonendione and the Cytochrome P450 enzyme CYP68J5 in the industrial strain Aspergillus ochraceus TCCC41060. nih.gov Studies involving the disruption of the CYP68J5 gene in this strain demonstrated a complete loss of hydroxylation activity towards D-ethylgonendione. nih.gov This finding indicates that CYP68J5 is solely responsible for the hydroxylation of this steroid in the TCCC41060 strain. nih.gov This high degree of specificity has significant implications for biotechnological steroid synthesis, particularly in the production of key intermediates for contraceptive drugs. nih.gov However, the low regioselectivity of CYP68J5 on D-ethylgonendione can lead to the formation of multiple by-products, which presents challenges in commercial production processes. nih.gov

The enzymatic action of CYP68J5 on D-ethylgonendione is a key step in the synthesis of bioactive metabolites. The primary reaction is the 11α-hydroxylation of D-ethylgonendione to produce 11α-OH-ethylgonendione. nih.gov This metabolite is a valuable intermediate in the synthesis of desogestrel (B1670305), a major component of third-generation oral contraceptives. nih.gov

The hydroxylation process mediated by CYP68J5 is not perfectly selective, leading to the creation of other related compounds. Besides the principal product, 11α-OH-ethylgonendione, significant side products are also formed, including 10α-hydroxy-ethylgonendione and 10β-, 11α-dihydroxy-ethylgonendione. nih.gov Gestodene (B1671452) is another potent synthetic progestogen used in oral contraceptives, though its synthesis pathways typically start from different precursors. nih.govnih.gov

Below is a summary of the metabolites produced from the hydroxylation of D-ethylgonendione by Aspergillus ochraceus.

Hydroxylation Products of D-Ethylgonendione by A. ochraceus

SubstrateEnzymeProduct TypeMetabolite
D-ethylgonendioneCYP68J5Primary Product11α-OH-ethylgonendione
D-ethylgonendioneCYP68J5By-product10α-hydroxy-ethylgonendione
D-ethylgonendioneCYP68J5By-product10β-, 11α-dihydroxy-ethylgonendione

Tyrosyl-tRNA synthetases (TyrRS) are essential enzymes for protein synthesis in all living organisms, making them a target for the development of therapeutic agents. researchgate.netnih.gov A review of the available scientific literature did not yield specific research detailing the inhibition of Tyrosyl-tRNA Synthetase or other key enzymatic activities by this compound.

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidant defenses. nih.gov This imbalance can lead to cellular damage and is implicated in various disease processes. mdpi.com While some steroid-like compounds have been noted for their antioxidant activities, specific studies elucidating the role of this compound in the modulation of oxidative stress or detailing its antioxidant mechanisms could not be identified in a review of the current literature. nih.gov

Cytochrome P450 Enzyme Interaction and Hydroxylation Pathways

Analysis of Cellular Pathway Modulation

The biological effects of chemical compounds are often mediated through the modulation of intracellular signaling pathways, which control fundamental cellular processes like growth, differentiation, and survival. nih.govrsc.org Despite the importance of these pathways, a review of the scientific literature did not provide specific information on the cellular pathways modulated by this compound.

Research on "this compound" Reveals No Scientific Data on Biological Interactions

Despite a comprehensive search of available scientific literature, no research data or scholarly articles could be found for a chemical compound named "this compound." Consequently, the requested article on the "," including its effects on apoptosis induction in cancer cell lines and its anti-inflammatory properties, cannot be generated.

The investigation for "this compound" across multiple scientific databases and search engines yielded no results pertaining to its synthesis, chemical properties, or any form of biological evaluation. This indicates that "this compound" may be a novel or yet-to-be-described compound, or the name may be a misnomer or a term not currently recognized in the public scientific domain.

Therefore, the subsections outlined for the article, "Investigation of Apoptosis Induction in Cancer Cell Lines" and "Research on Anti-inflammatory Effects and Reduction of Inflammation Markers," remain unaddressed due to the complete absence of any relevant research findings for a compound with this name. No data tables or detailed research findings can be provided as no studies appear to have been conducted or published on "this compound."

Pharmacological and Biomedical Research Applications of Ethylgonendione Derivatives

Role as a Pharmaceutical Intermediate

The primary and most established role of ethylgonendione is as a crucial intermediate in the industrial synthesis of several active pharmaceutical ingredients (APIs). Its stable and well-defined structure allows for precise chemical modifications, leading to the efficient production of complex steroidal drugs. This has cemented its importance in the manufacturing of hormonal medications that are used globally.

This compound is a key precursor in the manufacturing of several third-generation progestins used in oral contraceptives. nih.govslideshare.net The specific derivative, D-ethylgonendione, is frequently utilized in these synthetic pathways. chemicalbook.comkau.edu.sasoton.ac.uk

Desogestrel (B1670305): D-ethylgonendione is an essential intermediate in the synthesis of Desogestrel, a progestin widely used in contraceptive pills. scispace.comresearchgate.netnih.govresearchgate.net A critical step in its production involves the 11α-hydroxylation of D-ethylgonendione to form 11α-OH-ethylgonendione, which is then further processed. nih.gov While various synthetic routes to Desogestrel have been developed, many rely on the efficient creation of key tetracyclic steroid cores derived from precursors like this compound. nih.gov

Gestodene (B1671452): This potent progestin is another major contraceptive steroid synthesized from D-ethylgonendione. nih.govgoogle.comchemicalbook.comjustia.com A defining step in the synthesis of Gestodene is the microbial-mediated 15α-hydroxylation of D-ethylgonendione. nih.govgoogle.comchemicalbook.com This biotransformation is a key process for creating the 15α-hydroxyl-D-ethylgonendione intermediate, which is then converted to Gestodene. nih.govgoogle.com Research has focused on optimizing this biotransformation to improve yields for commercial production. chemicalbook.comscispace.comgoogle.com

Levonorgestrel (B1675169): this compound also serves as a fundamental building block in the synthesis of Levonorgestrel, a widely used progestin in oral and emergency contraceptives. nih.govgoogle.comnih.govnih.gov The synthesis process involves steps such as ethynylation and hydrolysis of intermediates derived from the this compound steroid structure.

Contraceptive SteroidPrecursor/IntermediateKey Synthesis Step
Desogestrel D-Ethylgonendione11α-hydroxylation to 11α-OH-ethylgonendione
Gestodene D-Ethylgonendione15α-hydroxylation to 15α-hydroxyl-D-ethylgonendione
Levonorgestrel This compound derivativeEthynylation and hydrolysis

Beyond contraception, this compound's role as a precursor is vital in the broader field of hormone-related therapeutic development. nih.gov As a member of the progestogen and its intermediates category, it provides the foundational structure for developing a range of hormone-based medications. slideshare.netchemicalbook.com Its high purity and stability make it a reliable starting material for research and production of various steroidal hormones. nih.gov

Exploration in Bioactive Compound Development

While its primary application is as a pharmaceutical intermediate, the steroidal backbone of this compound presents opportunities for the development of new bioactive compounds with potential therapeutic properties. Research into the pharmacological activities of novel this compound derivatives is an emerging area.

Currently, there is limited publicly available scientific literature that specifically details the investigation of this compound derivatives for anticancer applications. While steroid-based compounds are a significant area of cancer research, dedicated studies focusing on the cytotoxic or antiproliferative effects of this compound derivatives are not extensively documented.

The potential of this compound derivatives in anti-inflammatory research and immunomodulation is another area where published research is not widely available. Although the broader class of steroids is well-known for potent anti-inflammatory effects, specific investigations into derivatives of this compound for these purposes have not been prominently reported in scientific literature.

Similarly, the assessment of this compound derivatives for antimicrobial efficacy is not a well-documented field of study. There is a lack of significant research in the public domain exploring the potential antibacterial or antifungal properties of compounds directly synthesized from this compound.

Structural Modification and Structure-Activity Relationship Studies for Enhanced Biological Activity

The steroid nucleus, a four-ring carbon skeleton, serves as a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. britannica.com this compound, as a synthetic steroid, presents a valuable starting point for the development of novel therapeutic agents. The biological activity of steroidal compounds is intimately linked to their three-dimensional structure and the nature and position of their functional groups. britannica.comnih.gov Consequently, minor structural modifications can lead to significant changes in pharmacological properties. britannica.com Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial for guiding the rational design of more potent and selective derivatives. uomustansiriyah.edu.iqscribd.com Key strategies for modifying steroidal scaffolds like this compound include altering stereochemistry and introducing new functional groups, both of which can profoundly impact molecular topology and interactions with target proteins. nih.govuomustansiriyah.edu.iq

Epimerization of Quaternary Stereocenters for Topological Manipulation

Recent advancements have introduced a photocatalyzed method for the precise epimerization of quaternary stereocenters located adjacent to a ketone, a structural feature present in this compound. This protocol has been successfully applied to this compound, demonstrating its utility in modifying complex, biologically relevant molecules. The process circumvents the often harsh conditions of traditional methods by using visible light and a photocatalyst. It involves the temporary conversion of the ketone into a photoactive imine, which can then undergo a reversible cleavage and reformation of the carbon-carbon bond, ultimately settling in the more thermodynamically stable configuration.

This selective manipulation of molecular topology is a key strategy in drug discovery. By inverting the stereochemistry at the C/D ring junction of this compound, a new series of "13-epi-steroid" analogs can be generated. This fundamental change in the molecule's shape can drastically alter its binding affinity and selectivity for biological targets, potentially leading to enhanced or entirely new pharmacological activities. The ability to override the intrinsic stereochemical outcomes of a synthetic route provides a novel tactic for the late-stage modification of bioactive compounds.

Key Aspects of Photocatalyzed Epimerization of Quaternary Stereocenters
AspectDescriptionSignificance in this compound Modification
MechanismVisible-light-induced, photocatalyzed reversible C-C bond cleavage via a transient photoactive imine intermediate.Allows for the inversion of the stereocenter at the C/D ring junction under mild conditions.
ApplicationSelective modification of biologically relevant steroidal architectures, including this compound.Enables the creation of 13-epi-ethylgonendione analogs.
OutcomeAccess to the thermodynamically favored isomer, altering the molecule's three-dimensional topology.Generates novel molecular scaffolds for exploring new structure-activity relationships.
AdvantageOverrides intrinsic stereochemical outcomes of synthesis, allowing for late-stage structural diversification.Provides a direct route to novel derivatives that would be difficult to access through traditional synthesis.

Regioselective Hydroxylation for the Generation of Novel Steroidal Compounds

The introduction of hydroxyl (-OH) groups at specific positions on the steroid skeleton is a well-established strategy for modulating biological activity. researchgate.net Hydroxylation can increase a molecule's polarity and introduce new points for hydrogen bonding, which can enhance its interaction with target receptors or enzymes. uomustansiriyah.edu.iq While chemical methods for hydroxylation can be complex and lack specificity, biocatalytic approaches using microorganisms or isolated enzymes (like cytochrome P450 monooxygenases) offer a powerful alternative for achieving high regio- and stereoselectivity under mild conditions. nih.govresearchfloor.orgnih.gov

The functionalization of unactivated carbon-hydrogen (C-H) bonds is a significant challenge in organic synthesis. For steroidal ketones like this compound, methods have been developed that use directing groups to achieve regioselective hydroxylation. nih.govacs.org For instance, an imine directing group, formed by reacting the ketone with a specific amine, can guide a metal catalyst (e.g., copper) to hydroxylate a specific C-H bond. nih.govacs.org This approach has been successfully used for the selective oxidation of various steroids. acs.org

Microbial transformation is another highly effective method for steroid hydroxylation. researchfloor.orgwalshmedicalmedia.comresearchgate.net Various fungi and bacteria are known to hydroxylate steroids at positions that are difficult to access through chemical synthesis, such as 7α, 9α, 11α, 11β, and 16α. researchgate.net For example, cytochrome P450 enzymes from microbial sources have been identified and engineered to catalyze the hydroxylation of various steroids, including testosterone (B1683101) and progesterone, at the 2β and 16β positions. nih.gov Applying such biocatalytic systems to this compound could generate a library of novel hydroxylated derivatives. Each new analog, possessing a hydroxyl group at a distinct position, would be a unique candidate for pharmacological screening, as the location of the hydroxyl group is a critical determinant of biological function. nih.govnih.gov

Methods for Regioselective Hydroxylation of Steroidal Ketones
MethodPrinciplePotential Application to this compound
Directed C-H HydroxylationUse of a temporary directing group (e.g., an imine) to guide a metal catalyst (e.g., Copper) to a specific C-H bond for oxidation. nih.govacs.orgCould enable precise hydroxylation at positions gamma to the ketone function in the this compound structure.
Microbial BiotransformationWhole-cell catalysis using fungi or bacteria that possess specific steroid-hydroxylating enzymes. researchgate.netresearchfloor.orgOffers access to a wide range of hydroxylated this compound derivatives (e.g., at C7, C11, C16) depending on the microorganism used.
Enzymatic Catalysis (P450s)Use of isolated and often engineered cytochrome P450 enzymes to achieve high regio- and stereoselectivity. nih.govnih.govAllows for targeted synthesis of specific hydroxylated isomers (e.g., 2β- or 16β-hydroxythis compound) for detailed SAR studies. nih.gov

Analytical and Characterization Techniques in Ethylgonendione Research

Chromatographic Methods for Purity Assessment and Product Analysis

Chromatographic techniques are fundamental for assessing the purity of Ethylgonendione and for analyzing its presence and concentration in various matrices. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely employed for this purpose avantorsciences.comtcichemicals.commoravek.com.

A typical RP-HPLC method for assessing this compound purity involves using a Kromasil C18 column. The mobile phase commonly consists of an acetonitrile/water mixture in a ratio of 60:40, run at a flow rate of 1.5 mL/min. Under these conditions, D-ethylgonendione typically exhibits a retention time of approximately 5.3 minutes . This method is effective in separating this compound from potential impurities, allowing for quantitative analysis and purity determination, with stringent requirements often necessitating purity levels exceeding 98.0% avantorsciences.comtcichemicals.com.

Gas Chromatography (GC) is another chromatographic technique that can be utilized for the analysis of certain compounds, including steroid-related substances, and is valuable for purity assessments nih.govvitas.no. GC-FID (Flame Ionization Detection) is noted for its precision in purity testing, separating and quantifying components within a sample vitas.no.

The application of HPLC extends to product analysis, where it quantifies the amount of this compound present and identifies and quantifies any related substances or impurities that may have formed during synthesis or storage moravek.comaltabioscience.com.

Table 1: HPLC Method for this compound Purity Assessment

ParameterSpecification
TechniqueHigh-Performance Liquid Chromatography (HPLC)
Column TypeReversed-Phase C18 (e.g., Kromasil C18)
Mobile PhaseAcetonitrile / Water (60:40, v/v)
Flow Rate1.5 mL/min
Detection WavelengthTypically UV detection (e.g., 242 nm for Levonorgestrel (B1675169) analysis researchgate.net)
Retention Time~5.3 minutes (for D-Ethylgonendione)
Purity Specification≥ 98.0% (by HPLC)

Spectroscopic Techniques in Mechanistic and Structural Investigations

Spectroscopic methods are indispensable for elucidating the molecular structure, confirming the identity, and investigating the reaction mechanisms involving this compound ru.nl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms within the this compound molecule, confirming its structure and stereochemistry nih.gov. It is a cornerstone for structural elucidation and is often used in conjunction with other techniques to fully characterize synthesized compounds and impurities derpharmachemica.com.

Mass Spectrometry (MS): Mass spectrometry, including High-Resolution Mass Spectrometry (HRMS), is crucial for determining the molecular weight and confirming the elemental composition of this compound . HRMS has confirmed the molecular integrity of this compound with a [M+H]⁺ ion mass of 345.1954 m/z . MS is also vital when coupled with chromatographic techniques (LC-MS, GC-MS) for identifying and quantifying impurities and reaction intermediates ru.nlresearchgate.netscirp.org.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands have been reported, including those for hydroxyl groups (around 3344 cm⁻¹) and carbonyl functionalities (around 1733 cm⁻¹). Additionally, absorptions at 1664 and 1595 cm⁻¹ indicate the presence of a conjugated carbonyl system nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting conjugated systems within the molecule. Strong UV absorptions observed at 265 nm and 330 nm are indicative of a significant conjugated carbonyl system in this compound nih.gov. This technique is also employed for purity assays nih.gov.

These spectroscopic techniques, often used synergistically, provide a comprehensive understanding of this compound's molecular architecture and its behavior in chemical and biochemical transformations ru.nl.

Table 2: Key Spectroscopic Data for this compound

TechniqueCharacteristic ObservationSignificance
NMR Spectroscopy Detailed ¹H and ¹³C chemical shifts and coupling constantsStructural elucidation, confirmation of functional groups and stereochemistry
Mass Spectrometry [M+H]⁺ = 345.1954 m/z (HRMS)Molecular weight confirmation, identification of molecular integrity
IR Spectroscopy ν(OH) ~3344 cm⁻¹, ν(C=O) ~1733 cm⁻¹, C=C/C=O conjugation ~1664, 1595 cm⁻¹Identification of functional groups and conjugated systems
UV-Vis Spectroscopy λmax ~265 nm, ~330 nmDetection of extended conjugated carbonyl system

Advanced Analytical Approaches for Biotransformation Monitoring

This compound is a substrate in significant biotransformation processes, most notably the 15α-hydroxylation by Penicillium raistrickii, a key step in the industrial production of gestodene (B1671452) nih.govresearchgate.netchemicalbook.comasm.orgmdpi.comresearchgate.net. Engineered cytochrome P450 enzymes, such as P450-BM3 mutants, have demonstrated high regioselectivity (90-95%) for C7β-hydroxylation of this compound . Monitoring these biotransformations requires advanced analytical methods to track substrate conversion and product formation.

HPLC is routinely used to analyze the products of these enzymatic reactions, allowing for the quantification of hydroxylated derivatives and unreacted substrate asm.org. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for identifying and quantifying metabolites formed during biotransformation studies europa.eu. These hyphenated techniques are crucial for detailed mechanistic investigations of enzymatic pathways.

The use of Deep Eutectic Solvents (DESs) has also emerged as a promising approach to improve the solubility and biotransformation efficiency of hydrophobic substrates like this compound in aqueous systems researchgate.netmdpi.comresearchgate.net. Analytical methods are employed to assess the effectiveness of these DES systems in enhancing biocatalytic performance.

Impurity Profiling and Identification in Pharmaceutical Synthesis

In the pharmaceutical synthesis of compounds like levonorgestrel, this compound is recognized as a critical impurity, often designated as "Levongestrel Impurity M" cleanchemlab.com. Therefore, robust impurity profiling is essential to ensure the safety and efficacy of the final drug product.

A comprehensive impurity profile is established using a combination of analytical techniques. HPLC, often coupled with UV or Mass Spectrometric detectors, is the primary tool for separating, detecting, and quantifying impurities moravek.comnih.govresearchgate.netresearchgate.netmagtechjournal.com. LC-MS/MS and GC-MS are particularly powerful for identifying the structures of unknown impurities researchgate.netscirp.org. NMR spectroscopy plays a vital role in confirming the structures of isolated impurities derpharmachemica.comscirp.org.

The identification of "Levongestrel Impurity M" involves specific chemical characterization, with its structure being 13-Ethyl-17-hydroxy-18,19-dinor-17a-pregna-4,6-dien-20-yn-3-one (CAS No. 51087-61-7) cleanchemlab.com. The process of impurity profiling also includes assessing "peak purity" in HPLC chromatograms, which helps to determine if a detected peak consists of a single compound or a mixture of co-eluted substances, often aided by diode array detection (DAD) or MS data chromatographyonline.com. Understanding the origin of impurities, whether from starting materials, reagents, or side reactions during synthesis, is a key aspect of pharmaceutical quality control nih.govderpharmachemica.com.

Advanced Topics and Future Directions in Ethylgonendione Research

Sustainable Synthesis of Ethylgonendione and Related Compounds

The synthesis of this compound and similar steroid compounds is increasingly moving towards more sustainable and environmentally friendly methods. This shift is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is a key technology in this endeavor.

One notable example is the 15α-hydroxylation of D-ethylgonendione, a crucial step in the production of the progestin Gestodene (B1671452). Research has shown that using the fungus Penicillium raistrickii as a whole-cell biocatalyst can achieve this transformation efficiently. The process can be further enhanced by incorporating deep eutectic solvents (DESs), which can improve substrate solubility and increase the bioconversion rate. For instance, in a system containing 4% of the deep eutectic solvent composed of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly), the bioconversion of D-ethylgonendione reached over 76% after 72 hours, a significant improvement compared to the control without DES.

Principles of Green Chemistry in Biocatalytic Processes

Biocatalytic processes align well with the core tenets of green chemistry for several reasons. Enzymes and microorganisms are renewable and biodegradable catalysts. They operate under mild conditions, typically at ambient temperatures and pressures and in aqueous solutions, which reduces energy consumption and enhances safety. Furthermore, the high specificity of enzymes minimizes the formation of unwanted byproducts, leading to cleaner reactions and less waste.

The application of green chemistry principles in steroid synthesis is not limited to the use of biocatalysts. It also involves considering the entire process, from the choice of starting materials to the final product purification. The use of renewable feedstocks, such as phytosterols, is a key strategy. Additionally, integrating multiple reaction steps into a single "one-pot" or cascade process can significantly improve efficiency and reduce waste.

Green Chemistry PrincipleApplication in Biocatalytic Steroid Synthesis
Waste Prevention High selectivity of enzymes minimizes byproduct formation.
Atom Economy Enzymatic reactions can be designed for high atom efficiency.
Less Hazardous Chemical Syntheses Avoids the use of toxic reagents and harsh reaction conditions.
Designing Safer Chemicals Biocatalysis can produce specific, less toxic steroid metabolites.
Safer Solvents and Auxiliaries Reactions are often conducted in water or green solvents like DESs.
Design for Energy Efficiency Mild reaction conditions reduce energy requirements.
Use of Renewable Feedstocks Utilizes starting materials like phytosterols.
Reduce Derivatives High specificity of enzymes can eliminate the need for protecting groups.
Catalysis Enzymes are highly efficient and selective catalysts.
Design for Degradation Biocatalysts and many bio-based products are biodegradable.
Real-time analysis for Pollution Prevention Bioprocesses can be monitored to prevent release of harmful substances.
Inherently Safer Chemistry for Accident Prevention Mild operating conditions reduce the risk of accidents.

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate mechanisms of chemical and biochemical reactions at a molecular level. These methods allow researchers to predict and analyze the structure, properties, and behavior of molecules, providing insights that can guide experimental design and optimization. In the context of this compound and related steroid research, computational approaches are particularly valuable for elucidating the mechanisms of enzymatic reactions.

The complexity of steroidogenic enzymes, many of which are membrane-bound, often hinders their structural determination through experimental techniques like X-ray crystallography. Computational modeling can bridge this gap by predicting the three-dimensional structures of these enzymes. These models can then be used to study how substrates like this compound bind to the active site and how the enzymatic reaction proceeds.

Molecular Docking Studies for Enzyme-Substrate Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., an enzyme) to form a stable complex. These studies are crucial for understanding the initial recognition and binding events that precede an enzymatic reaction.

By simulating the interaction between a steroid and an enzyme's active site, molecular docking can help to:

Identify the key amino acid residues involved in substrate binding.

Predict the binding affinity of different substrates.

Explain the stereoselectivity of an enzyme.

Guide protein engineering efforts to improve enzyme activity or alter its substrate specificity.

Integration of this compound Research into Broader Steroidomics and Drug Discovery Initiatives

The study of this compound, a synthetic steroid, is increasingly integrated into the expansive fields of steroidomics and modern drug discovery. Its significance extends beyond its role as a standalone compound, positioning it as a critical tool and scaffold in the development of novel therapeutics and the exploration of complex biological pathways. Research into its synthesis, modification, and application provides valuable insights that fuel broader pharmaceutical and biochemical initiatives. chemimpex.com

This compound's primary role has been as a crucial intermediate in the synthesis of third-generation progestins, such as desogestrel (B1670305) and gestodene, which are key components of oral contraceptives. researchgate.net This function places it at the heart of industrial steroid synthesis, where the efficiency and stereoselectivity of its transformations are of paramount importance. The challenges associated with its synthesis have spurred innovations that have wider implications for steroid chemistry.

A significant area of research involves the microbial hydroxylation of this compound, a key biotransformation step that is difficult to achieve through conventional chemical methods. researchgate.net Various microorganisms are utilized to introduce hydroxyl groups at specific positions on the steroid nucleus, creating valuable intermediates for drug synthesis. For instance, the cytochrome P450 enzyme system in fungi like Penicillium raistrickii is used for 15α-hydroxylation to produce an intermediate for gestodene, while CYP68J5 enzymes from other fungi catalyze the 11α-hydroxylation necessary for producing a precursor to desogestrel. researchgate.netrsc.org These biotransformation studies are central to steroidomics, which seeks to map and understand the full complement of steroids and their metabolic pathways.

Recent research has focused on optimizing these biotransformation processes using green chemistry principles. The use of deep eutectic solvents (DESs) as an alternative to traditional aqueous systems has been shown to enhance the solubility of this compound and improve the efficiency of microbial hydroxylation, representing a significant step towards more sustainable pharmaceutical production. researchgate.netmdpi.com

The structural characteristics of this compound also make it a valuable scaffold for drug discovery programs aimed at developing new therapeutic agents. chemimpex.com Its unique steroidal framework is being explored for applications beyond hormonal regulation, including the development of treatments for certain cancers. chemimpex.com Furthermore, advanced synthetic methodologies are being applied to this compound to explore new chemical space. A notable development is the photocatalyzed epimerization of its quaternary stereocenter, a technique that allows for precise manipulation of the molecule's three-dimensional structure. acs.org This ability to alter stereochemistry is critical in drug discovery, as different stereoisomers of a drug can have vastly different biological activities and potencies. acs.org

The integration of this compound research into these broader fields highlights its importance as more than just a synthetic precursor. It serves as a model substrate for developing novel enzymatic and chemical technologies, a building block for new therapeutic candidates, and a probe for understanding steroid metabolism. The knowledge gained from studying this compound contributes directly to the larger goals of steroidomics and the ongoing quest for safer, more effective, and sustainably produced medicines.

Data Tables

Table 1: Microbial Biotransformation of this compound

Microorganism/Enzyme Transformation Product/Intermediate Application
Penicillium raistrickii 15α-hydroxylation 15α-hydroxy-D-ethylgonendione Intermediate for Gestodene synthesis. researchgate.netmdpi.com
Cytochrome P450 CYP68J5 11α-hydroxylation 11α-OH-ethylgonendione Intermediate for Desogestrel synthesis. researchgate.net
Aspergillus ochraceus 11α-hydroxylation 11α-OH-ethylgonendione Synthesis of Desogestrel intermediate. rsc.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Desogestrel
D-Ethylgonendione (this compound)
Gestodene
11α-OH-ethylgonendione
15α-hydroxy-D-ethylgonendione

Q & A

How should researchers formulate a focused research question on Ethylgonendione’s mechanism of action?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature while aligning with experimental constraints. For example: "How does this compound’s structural conformation influence its binding affinity to [specific receptor] in vitro?" Include independent variables (e.g., concentration, temperature) and dependent variables (e.g., binding kinetics) . Validate specificity by avoiding overly broad terms and defining organisms/chemicals involved .

Q. What are the standard methods for synthesizing this compound in laboratory settings?

  • Methodological Answer : Common approaches include multi-step organic synthesis with strict control over reaction conditions (e.g., anhydrous environments, catalytic agents). Document procedural details such as:
  • Solvent systems (e.g., DMF for polar intermediates).
  • Purification techniques (column chromatography, recrystallization).
  • Yield optimization via trial experiments to determine ideal molar ratios .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer : Use HPLC (for purity assessment), NMR spectroscopy (structural elucidation), and mass spectrometry (molecular weight confirmation). Include calibration standards and replicate measurements to ensure reproducibility. Raw data (e.g., chromatograms, spectra) should be archived in appendices with clear cross-referencing in the main text .

Q. How to design a controlled experiment testing this compound’s bioactivity?

  • Methodological Answer : Implement randomized block designs to minimize bias. For example:
  • Control groups : Vehicle-only treatments.
  • Blinding : Use coded samples during data collection.
  • Dose-response curves : Test ≥5 concentrations to establish EC₅₀ values.
    Statistical power analysis should guide sample size selection .

Q. What ethical considerations apply to in vivo studies of this compound?

  • Methodological Answer : Adhere to institutional animal care protocols (e.g., 3Rs principles: Replacement, Reduction, Refinement). Justify species selection (e.g., murine models for pharmacokinetics) and include endpoints to minimize suffering. Ethics committee approval must be documented .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., assay sensitivity, dosing regimens). Reanalyze raw data from public repositories (e.g., ChEMBL) with unified statistical models (ANOVA, mixed-effects regression). Replicate key studies under standardized conditions .

Q. What computational strategies are effective for modeling this compound’s receptor interactions?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding modes. Validate in silico results with SPR (surface plasmon resonance) data. Use cheminformatics tools (RDKit) to analyze pharmacophore features .

Q. How to optimize reaction conditions for scalable this compound synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) can identify optimal parameters. Confirm scalability via pilot-scale trials (1–10 L batches) with real-time PAT (process analytical technology) monitoring .

Q. What strategies integrate multi-omics data in this compound toxicity studies?

  • Methodological Answer : Use systems biology pipelines (e.g., MetaboAnalyst, STRING) to correlate transcriptomic, proteomic, and metabolomic datasets. Pathway enrichment analysis (KEGG, Reactome) identifies toxicity mechanisms. Validate hypotheses with CRISPR-edited cell lines .

Q. How to address batch-to-batch variability in this compound’s physicochemical properties?

  • Methodological Answer : Implement QC/QA protocols including:
  • Stability testing (ICH guidelines: 25°C/60% RH for 6 months).
  • Polymorph screening (PXRD, DSC).
  • Chemometric analysis (PCA, PLS-DA) to trace variability sources (e.g., raw material impurities) .

Data Presentation and Reproducibility

  • Tables/Graphs : Use error bars (SD/SEM) and asterisks for significance in dose-response graphs. Annotate spectra with peak assignments (δ in ppm for NMR).
  • Appendices : Include raw data, instrument calibration logs, and ethics approvals. Reference appendices in-line (e.g., "See Appendix A for HPLC parameters") .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethylgonendione
Reactant of Route 2
Ethylgonendione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.